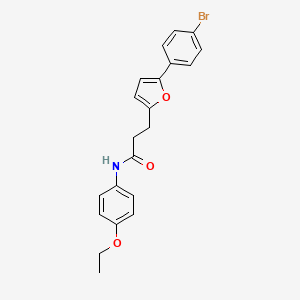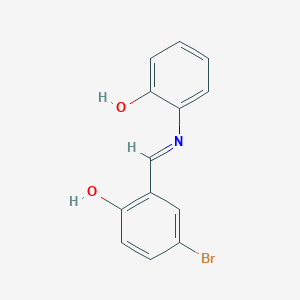
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 2-aminophenol Schiff bases are known for their wide range of biological activities and coordination chemistry applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 5-bromosalicylaldehyde and 2-aminophenol in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Used in the synthesis of advanced materials and as a corrosion inhibitor.
作用機序
The mechanism of action of N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.
類似化合物との比較
Similar Compounds
- N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide
- 2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone
Uniqueness
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline is unique due to its specific structural features, such as the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes also sets it apart from other similar compounds.
特性
CAS番号 |
1761-51-9 |
|---|---|
分子式 |
C13H10BrNO2 |
分子量 |
292.13 g/mol |
IUPAC名 |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-6-12(16)9(7-10)8-15-11-3-1-2-4-13(11)17/h1-8,16-17H |
InChIキー |
KUNREMSTGYFZNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




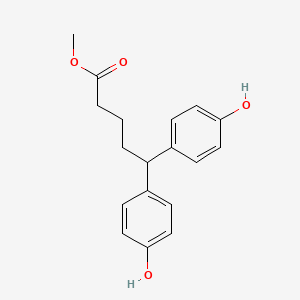
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

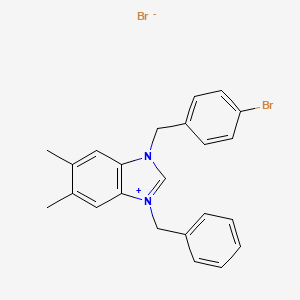
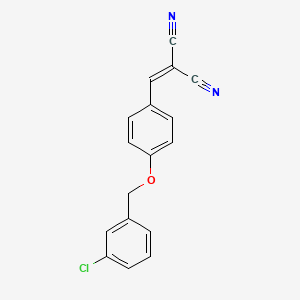

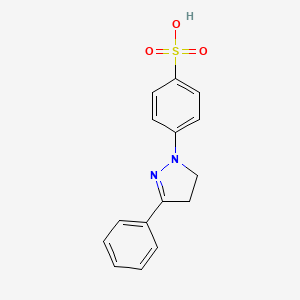
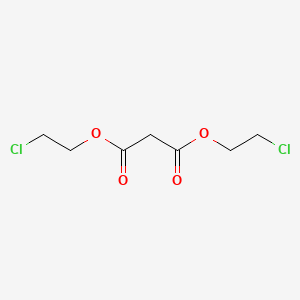

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
